N-(4-ethylphenyl)-2-sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

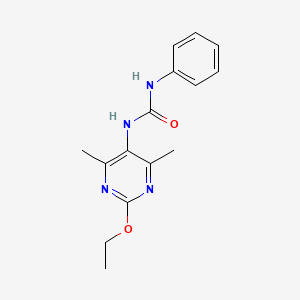

N-(4-ethylphenyl)-2-sulfanylacetamide (EPSA) is an organic compound belonging to the class of sulfonamides. It is a white crystalline solid that is soluble in organic solvents and has a melting point of approximately 80°C. EPSA has been used in various scientific research applications due to its unique properties and wide range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

- Researchers have synthesized a benzoporphyrin derivative called 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP) . TEtPP exhibits excellent photophysical properties and has been assessed as a potential agent for antibacterial photodynamic therapy . It shows higher activity against the MRSA strain and Pseudomonas aeruginosa under irradiation compared to non-irradiated conditions .

- A series of amphiphilic hydrogels based on different molar ratios of N,N-dimethylacrylamide (DMAM) and acrylic acid (AA) were synthesized. The influence of pH, time, temperature, and salinity of water on the swelling behavior of these hydrogels was investigated .

- N-(4-ethylphenyl)-2-sulfanylacetamide may have implications in inhibiting protein-transporting monoamines (such as dopamine, noradrenaline, and serotonin) at the synaptic gap. This mechanism is relevant in the context of sympathomimetic syndromes .

Photodynamic Antimicrobial Activity

Amphiphilic Hydrogels

Inhibition of Protein-Transporting Monoamines

Mecanismo De Acción

Target of Action

N-(4-ethylphenyl)-2-sulfanylacetamide is a complex compound with a specific target in the biological system. The primary target of N-(4-ethylphenyl)-2-sulfanylacetamide is the Receptor-type tyrosine-protein phosphatase beta . This receptor plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene regulation .

Mode of Action

The interaction of N-(4-ethylphenyl)-2-sulfanylacetamide with its target involves a series of biochemical reactions. N-(4-ethylphenyl)-2-sulfanylacetamide binds to the receptor-type tyrosine-protein phosphatase beta, triggering a cascade of events that lead to changes in cellular function

Biochemical Pathways

N-(4-ethylphenyl)-2-sulfanylacetamide affects several biochemical pathways. It is produced through aromatic amino acid fermentation by a range of commensal bacteria, most notably bacteria from the Clostridioides genus . Once produced, these metabolites are suggested to enter the bloodstream, pass the blood–brain-barrier and affect microglial cells in the central nervous system .

Result of Action

The molecular and cellular effects of N-(4-ethylphenyl)-2-sulfanylacetamide’s action are complex and multifaceted. It is known to interact with receptor-type tyrosine-protein phosphatase beta, which can lead to changes in cellular function . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-ethylphenyl)-2-sulfanylacetamide. For instance, the presence of certain bacteria in the gut can affect the production of N-(4-ethylphenyl)-2-sulfanylacetamide Additionally, factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of N-(4-ethylphenyl)-2-sulfanylacetamide

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-2-sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-2-8-3-5-9(6-4-8)11-10(12)7-13/h3-6,13H,2,7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKCWUAXBLGWOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2706391.png)

![2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol](/img/structure/B2706392.png)

![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2706393.png)

![N-[(2,2-dimethylpropanoylamino)-(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2706394.png)